
Ladostigil
概要
説明
ラドスチジルは、可逆的アセチルコリンエステラーゼおよびブチリルコリンエステラーゼ阻害剤であり、不可逆的モノアミンオキシダーゼB阻害剤としても作用し、リバスチグミンやラサギリンなどの従来の薬物の作用機序を単一の分子に統合しています .
製法
合成経路と反応条件
ラドスチジルの製法には、インダンアミン核の合成から始まり、プロパルギル基とカルバメート基の導入を伴う複数のステップが含まれます。このプロセスは通常、以下のステップを含みます。
インダンアミン核の合成: インダンアミン核は、環化とアミノ化を含む一連の反応によって合成されます。
プロパルギル基の導入: プロパルギル基は、通常、プロパルギルブロミドと適切な塩基を使用して、プロパルギル化反応によって導入されます。
カルバメートの形成: 最後のステップは、適切なイソシアネートとの反応によるカルバメート基の形成です.
工業生産方法
ラドスチジルの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、連続フローリアクターの使用、最適化された反応条件、および最終生成物の高収率と純度を確保するための精製技術が含まれます .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ladostigil involves several steps, starting with the synthesis of the indanamine core, followed by the introduction of the propargyl and carbamate groups. The process typically involves the following steps:
Synthesis of Indanamine Core: The indanamine core is synthesized through a series of reactions, including cyclization and amination.
Introduction of Propargyl Group: The propargyl group is introduced via a propargylation reaction, typically using propargyl bromide and a suitable base.
Formation of Carbamate: The final step involves the formation of the carbamate group through a reaction with a suitable isocyanate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
反応の種類
ラドスチジルは、次を含むさまざまな化学反応を起こします。
酸化: ラドスチジルは、特にプロパルギル基において酸化反応を起こし、酸化物の形成につながります。
還元: 還元反応は、カルバメート基で起こり、アミンの形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
生成される主要な生成物
酸化: 酸化物とヒドロキシル化誘導体の形成。
還元: アミンと還元されたカルバメート誘導体の形成。
置換: ハロゲン化およびその他の置換誘導体の形成.
科学研究の応用
ラドスチジルは、次を含む幅広い科学研究の応用を持っています。
化学: アセチルコリンエステラーゼとモノアミンオキシダーゼ阻害のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 神経保護特性と神経栄養因子(グリア細胞系由来神経栄養因子や脳由来神経栄養因子など)の発現を増強する能力について調査されています.
科学的研究の応用
Alzheimer's Disease and Mild Cognitive Impairment
Ladostigil has been investigated in clinical trials for its efficacy in treating mild cognitive impairment (MCI) and Alzheimer's disease. A notable Phase 2 clinical trial assessed its safety and effectiveness over three years with 210 participants. Results indicated that while this compound did not significantly delay the progression to dementia, it was associated with less volume loss in the brain and hippocampus compared to placebo .
Neuroprotection in Animal Models
Research involving animal models has highlighted this compound's neuroprotective capabilities:
- In studies with aging rats, treatment with this compound prevented declines in recognition and spatial memory while suppressing inflammatory cytokines such as IL-1β and IL-6 by approximately 50% .
- In models of global ischemia and traumatic brain injury, this compound exhibited significant protective effects against neuronal damage .
Case Study 1: Phase 2 Clinical Trial for MCI
A clinical trial conducted across multiple European countries involved patients aged 55 to 85 diagnosed with MCI. Participants were randomized to receive either this compound or placebo. Although no significant differences were observed in progression to Alzheimer's disease, those treated with this compound experienced less atrophy in brain structures over time .
Case Study 2: Neuroprotective Effects in Aging Rats
In a controlled study involving aging rats treated with this compound for six months, researchers noted improvements in cognitive function alongside a marked reduction in inflammatory markers. This suggests potential applications for this compound in age-related cognitive decline management .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Findings | Outcome |
---|---|---|
Phase 2 Clinical Trial (MCI) | No significant delay in dementia progression; reduced brain volume loss | Safe but not clinically effective |
Animal Model (Aging Rats) | Prevented cognitive decline; reduced IL-1β and IL-6 levels | Neuroprotective effects observed |
Neurodegenerative Rat Models | Anti-apoptotic effects; improved spatial memory after ischemic events | Significant neuroprotection |
作用機序
ラドスチジルは、複数のメカニズムを通じてその効果を発揮します。
アセチルコリンエステラーゼとブチリルコリンエステラーゼの阻害: これにより、脳内のアセチルコリンのレベルが上昇し、認知機能が向上します。
モノアミンオキシダーゼBの阻害: これにより、ドーパミンなどのモノアミンのレベルが上昇し、神経変性疾患の治療に役立ちます.
神経保護: ラドスチジルは、グリア細胞系由来神経栄養因子や脳由来神経栄養因子などの神経栄養因子の発現を促進し、神経新生を促進し、神経細胞を損傷から保護します.
抗酸化作用と抗炎症作用: ラドスチジルは、神経変性疾患における重要な因子である酸化ストレスと炎症を軽減します.
類似化合物の比較
ラドスチジルは、複数の作用機序を組み合わせている点でユニークです。類似の化合物には、次のようなものがあります。
リバスチグミン: アルツハイマー病の治療に使用されるアセチルコリンエステラーゼ阻害剤。
ラサギリン: パーキンソン病の治療に使用されるモノアミンオキシダーゼB阻害剤。
ラドスチジルは、リバスチグミンのコリンエステラーゼ阻害作用と、ラサギリンのモノアミンオキシダーゼ阻害作用と神経保護効果を組み合わせた、神経変性疾患の治療に潜在的な利点を持つ多機能薬です .
類似化合物との比較
Ladostigil is unique in its combination of multiple mechanisms of action. Similar compounds include:
Rivastigmine: An acetylcholinesterase inhibitor used for the treatment of Alzheimer’s disease.
Rasagiline: A monoamine oxidase B inhibitor used for the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase B inhibitor used for the treatment of Parkinson’s disease.
This compound combines the cholinesterase inhibitory activity of rivastigmine with the monoamine oxidase inhibitory and neuroprotective effects of rasagiline, making it a multifunctional drug with potential benefits for treating neurodegenerative diseases .
生物活性
Ladostigil, a novel compound with neuroprotective properties, has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease and mild cognitive impairment (MCI). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future research.
This compound exhibits multiple biological activities that contribute to its neuroprotective effects:
- Anti-Apoptotic Activity : this compound has shown potent anti-apoptotic properties in various in vitro and in vivo models. It regulates amyloid precursor protein processing and activates key signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neuronal survival .
- Oxidative Stress Reduction : The compound reduces oxidative stress by enhancing antioxidant defenses and preventing microglial activation. This is particularly relevant in aging models where oxidative damage is prevalent .
- Neurotrophic Factor Modulation : this compound promotes the upregulation of neurotrophic factors, which support neuronal growth and survival. This effect is associated with the prevention of mitochondrial dysfunction .
- Cytokine Release Modulation : Recent studies indicate that this compound significantly reduces the release of pro-inflammatory cytokines such as IL-6 and IL-1β from activated microglia, suggesting an anti-inflammatory role that could mitigate neuroinflammation associated with neurodegenerative diseases .
Clinical Findings
This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in patients with MCI. Key findings include:
- Phase 2 Trials : In a randomized, double-blind, placebo-controlled trial involving 210 patients over 36 months, this compound did not significantly delay progression to Alzheimer’s disease compared to placebo. However, it was associated with less brain volume loss in the hippocampus and whole brain, indicating a potential protective effect against atrophy .
- Safety Profile : The compound was well tolerated among participants, with adverse events being comparable between this compound and placebo groups. Notably, there were fewer serious adverse events reported in the this compound group .
Data Table: Summary of Key Clinical Trial Results
Case Studies
- Neuroprotective Efficacy : In animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects against ischemic damage and traumatic brain injury. The compound reduced neuronal death markers and preserved mitochondrial integrity .
- Cognitive Function Improvement : A study assessing spatial memory impairment induced by scopolamine in rats found that this compound significantly improved cognitive performance, suggesting its potential as a cognitive enhancer .
特性
IUPAC Name |
[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXOCOHMBFOVJS-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045854 | |
Record name | Ladostigil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209394-27-4 | |
Record name | Ladostigil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ladostigil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ladostigil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ladostigil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LADOSTIGIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。